

An In-depth Technical Guide to the Physicochemical Properties of **Lilaline**

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Compound of Interest

Compound Name: **Lilaline**

Cat. No.: **B1239890**

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Disclaimer: Publicly available scientific literature lacks specific quantitative data on the physicochemical properties and biological activities of **Lilaline**. This guide provides a framework based on general knowledge of flavonoid alkaloids, the class of compounds to which **Lilaline** belongs. The experimental protocols described are general methods and have not been specifically applied to **Lilaline** in the cited literature.

Introduction

Lilaline is a flavonoid alkaloid, a class of naturally occurring compounds characterized by a flavonoid core structure and a nitrogen-containing functional group. Its chemical name is 3-methyl-5-(3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl)pyrrolidin-2-one. While specific experimental data for **Lilaline** is limited, this guide outlines the fundamental physicochemical properties and potential biological activities based on its structural class. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel natural products.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Core Physicochemical Data

While experimental values for many of **Lilaline**'s properties are not available in the public domain, its basic molecular identifiers have been established.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ NO ₇	PubChem
Molecular Weight	383.4 g/mol	PubChem
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for determining the key physicochemical properties of flavonoid alkaloids like **Lilaline**.

Melting Point Determination by Capillary Method

The melting point is a fundamental physical property used for identification and to assess the purity of a crystalline solid.

Principle: A small, finely powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature at which the solid melts and becomes a clear liquid is recorded as the melting point.

Procedure:

- A small amount of the dried sample is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted into a clear liquid are recorded as the melting range.

Boiling Point Determination by Distillation

For non-volatile solids like **Lilaline**, the boiling point is not a relevant parameter under normal conditions as they will likely decompose at high temperatures before boiling. However, for related liquid compounds, distillation is the standard method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, this is the constant temperature at which the liquid and vapor phases are in equilibrium.

Procedure:

- The liquid sample is placed in a distillation flask.
- A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
- The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.
- The temperature at which the vapor temperature remains constant during the collection of the distillate is recorded as the boiling point.

Solubility Determination by the Shake-Flask Method

Solubility is a crucial parameter that influences a drug's bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Procedure:

- An excess amount of the solid sample is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is filtered or centrifuged to remove any undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the sample.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution and is critical for understanding a drug's behavior in physiological environments.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

Procedure:

- A known concentration of the sample is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
- A calibrated pH electrode is immersed in the solution.

- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.
- The pKa is determined as the pH at the half-equivalence point, where half of the compound has been neutralized.

Signaling Pathways and Experimental Workflows

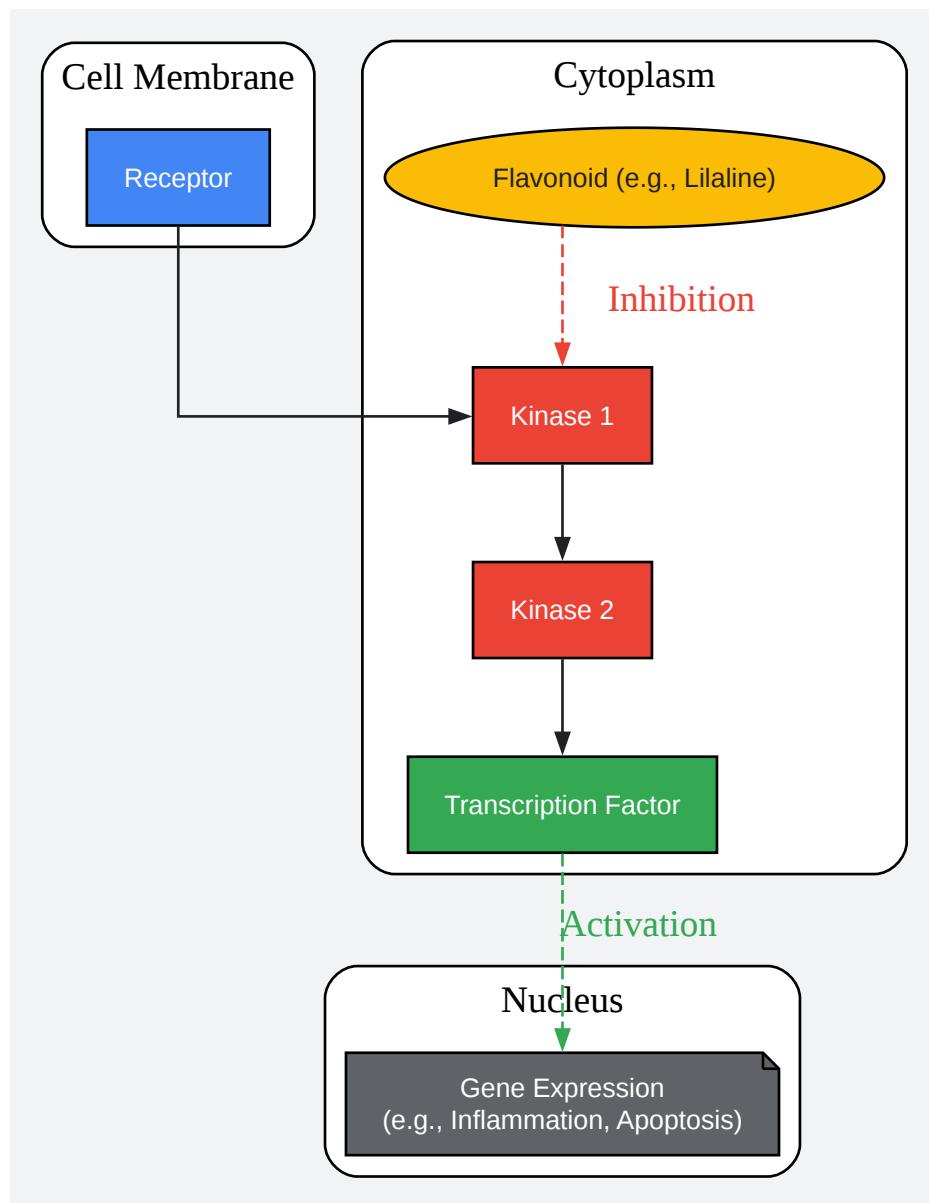
While no specific signaling pathways have been elucidated for **Lilaline**, flavonoids as a class are known to modulate various cellular signaling cascades.

General Signaling Pathways Modulated by Flavonoids

Flavonoids have been reported to interact with several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. These include:

- MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.
- PI3K/Akt Pathway: A critical pathway in cell survival and growth.
- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.

Below is a generalized diagram representing the interaction of a flavonoid with a hypothetical signaling pathway.

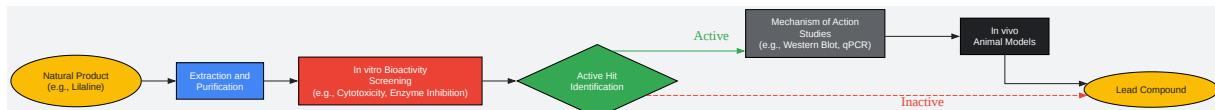


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Caption: Generalized flavonoid interaction with a cellular signaling pathway.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach for investigating the biological activity of a natural product like **Lilaline**.

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Caption: General experimental workflow for natural product bioactivity studies.

Conclusion

Lilaline, as a flavonoid alkaloid, represents a class of compounds with significant potential for biological activity. However, a comprehensive understanding of its specific physicochemical properties and mechanism of action requires further dedicated experimental investigation. The protocols and workflows outlined in this guide provide a robust framework for researchers to undertake such studies, which are essential for unlocking the full therapeutic potential of novel natural products like **Lilaline**. The lack of specific data for **Lilaline** underscores the vast opportunities that remain in the field of natural product research.

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